2-(6-Chloropyridin-3-YL)propanoic acid

Description

Discovery and Historical Context

The development of 2-(6-Chloropyridin-3-YL)propanoic acid emerged from the broader exploration of chlorinated pyridine derivatives that began in the mid-20th century. Propionic acid itself was first described in 1844 by Johann Gottlieb, who discovered it among the degradation products of sugar. The systematic investigation of pyridine derivatives gained momentum as researchers recognized the importance of nitrogen-containing heterocycles in pharmaceutical and materials applications.

The specific compound this compound, with Chemical Abstracts Service registry number 866629-21-2, was first synthesized as part of systematic studies exploring the modification of pyridine rings with various functional groups. The compound was initially created through synthetic routes involving chlorination of pyridine derivatives followed by introduction of the propanoic acid side chain.

Historical research has demonstrated that chlorinated pyridine compounds exhibit enhanced biological activity compared to their non-halogenated counterparts. This observation led to extensive investigation of various substitution patterns on the pyridine ring, ultimately resulting in the identification of the 6-chloro-3-substituted derivatives as particularly valuable synthetic intermediates. The development of efficient synthetic methodologies for preparing these compounds has been driven by their potential applications in drug discovery and materials science.

Significance in Organic Chemistry and Materials Science

This compound occupies a unique position in organic chemistry due to its dual functionality as both an aromatic halide and a carboxylic acid. This combination provides multiple reactive sites for further chemical transformations, making it an exceptionally versatile synthetic intermediate.

The compound's structural characteristics enable participation in diverse organic reactions. The carboxylic acid functionality allows for standard carboxyl group transformations including esterification, amidation, and reduction reactions. Simultaneously, the chloropyridine moiety serves as an excellent substrate for nucleophilic aromatic substitution reactions, cross-coupling reactions, and other transformations typical of halogenated aromatics.

Recent research has highlighted the compound's utility in synthesizing complex molecular architectures. The chloropyridinyl ester derivatives of nonsteroidal anti-inflammatory agents have demonstrated potent activity as severe acute respiratory syndrome coronavirus 2 three choline-like protease inhibitors, with some compounds exhibiting enzyme half maximal inhibitory concentration values in the nanomolar range. This finding underscores the significance of the chloropyridine framework in developing bioactive molecules.

In materials science applications, the compound serves as a precursor for synthesizing advanced polymeric materials and coordination complexes. The pyridine nitrogen atom provides coordination sites for metal complexation, while the carboxylic acid group enables incorporation into polymer backbones through condensation reactions. These properties have led to investigations of the compound in developing functional materials with tailored electronic and optical properties.

The following table summarizes key molecular properties of this compound:

Research Objectives and Scope

Contemporary research involving this compound encompasses several interconnected objectives that reflect its versatility as a chemical building block. Primary research directions include the development of novel synthetic methodologies for accessing this compound and its derivatives, exploration of its reactivity patterns in various chemical transformations, and investigation of its applications in pharmaceutical and materials chemistry.

One significant research objective focuses on optimizing synthetic routes to the compound while minimizing environmental impact and maximizing atom economy. Current synthetic approaches often involve multiple steps and may generate unwanted byproducts, necessitating the development of more efficient methodologies. Researchers are investigating direct functionalization strategies that could provide more straightforward access to the target compound.

The exploration of structure-activity relationships represents another crucial research objective. By systematically varying the substitution patterns on both the pyridine ring and the propanoic acid side chain, researchers aim to understand how structural modifications influence biological activity and materials properties. This work has particular relevance for drug discovery programs where precise control over molecular properties is essential.

Materials science applications constitute a rapidly expanding area of research. The compound's ability to participate in coordination chemistry and polymer formation has led to investigations of its utility in developing functional materials with specific electronic, optical, or mechanical properties. Research objectives in this area include understanding how the chloropyridine moiety influences materials properties and developing new synthetic strategies for incorporating the compound into advanced materials architectures.

Current research scope also encompasses the development of analytical methodologies for characterizing the compound and its derivatives. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are being employed to elucidate reaction mechanisms and identify optimal reaction conditions. This analytical work provides the foundation for rational design of new synthetic transformations and applications.

Environmental considerations represent an emerging research objective as the chemical industry increasingly focuses on sustainable practices. Studies examining the environmental fate and biodegradability of chloropyridine derivatives, including this compound, are becoming more prevalent. These investigations aim to develop a comprehensive understanding of the compound's environmental impact and identify strategies for minimizing any adverse effects.

The integration of computational chemistry approaches with experimental investigations represents a modern research objective that promises to accelerate discovery and development. Molecular modeling studies are being employed to predict reactivity patterns, optimize reaction conditions, and design new applications for the compound. This combined theoretical and experimental approach is expected to yield significant advances in understanding and utilizing this compound.

Structure

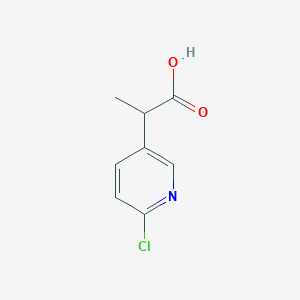

2D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAFECWIBKIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279291 | |

| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866629-21-2 | |

| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866629-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-α-methyl-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(6-Chloropyridin-3-yl)propanoic acid, also known as (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H8ClNO2

- CAS Number : 866629-21-2

- Molecular Weight : 185.61 g/mol

The compound features a chloropyridine moiety, which is significant for its biological interactions. The presence of the chlorine atom and the pyridine ring contributes to its lipophilicity and potential enzyme interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. One study reported that certain chloropyridinyl esters exhibited potent inhibition of the SARS-CoV-2 3CL protease, with IC50 values in the nanomolar range. Specifically, a derivative showed an IC50 value of 250 nM and an EC50 value of 2.8 µM in VeroE6 cells, indicating significant antiviral activity comparable to established antiviral agents like remdesivir .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Structure-activity relationship (SAR) studies suggest that modifications to the chloropyridine structure can enhance enzyme inhibition. For instance, various derivatives demonstrated low micromolar enzyme inhibitory activity against targets such as cyclooxygenase (COX), which is critical for inflammatory responses .

Cytotoxicity and Safety Profile

While exploring its biological activity, it is crucial to assess cytotoxicity. Most derivatives of this compound exhibited CC50 values greater than 100 µM, indicating a favorable safety profile in preliminary assays . However, further studies are necessary to fully understand the therapeutic window and potential side effects.

Study on Antiviral Efficacy

In a notable study involving VeroE6 cells infected with SARS-CoV-2, selected derivatives of this compound were tested in the presence of P-glycoprotein inhibitors. The results indicated that while some compounds showed promising antiviral activity, their efficacy was significantly affected by the efflux transporter P-glycoprotein, which may limit their intracellular concentrations and effectiveness against viral replication .

Kynurenine Pathway Inhibition

Another area of interest is the role of this compound in inhibiting kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. Research has shown that specific derivatives can modulate this pathway, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Table 1: Biological Activity Summary of Selected Derivatives

| Compound | Target | IC50 (nM) | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| Derivative A | SARS-CoV-2 3CL protease | 250 | 2.8 | >100 |

| Derivative B | COX | Low µM | N/A | >100 |

| Derivative C | KMO | N/A | N/A | >100 |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl at C6 | Significant loss of enzyme activity |

| Fluorine at C6 | Further reduction in inhibition |

| Carboxylic acid position | Critical for activity |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-(6-Chloropyridin-3-YL)propanoic acid exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit key inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases. The compound's mechanism involves the modulation of cytokine production and the inhibition of inflammatory mediators.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In a comparative study, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing treatments for infections caused by resistant pathogens.

Neurological Research

Recent investigations into the compound's effects on neurotransmitter systems have revealed its potential as a neuromodulator. Molecular docking studies suggest that it may influence pathways involved in neurodegenerative diseases, indicating a need for further exploration in clinical settings.

Cancer Research

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation. Ongoing research aims to elucidate these mechanisms further and assess the compound's efficacy in cancer treatment protocols.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H9ClN2O | Different chlorination pattern; potential distinct activity |

| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C9H9N3O2 | Contains a cyano group; may affect solubility and reactivity |

| (2S)-2-amino-4-methylthio-butanoic acid | C7H15NO2S | Different side chain; used in metabolic pathway studies |

This table highlights how variations in structure can lead to differences in biological activity, underscoring the importance of the chlorinated pyridine structure in determining the compound's specific actions.

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with MIC values lower than those of commonly used antibiotics, suggesting its potential role in treating resistant infections.

Anti-inflammatory Mechanism Investigation

In another study focused on its anti-inflammatory properties, researchers administered this compound to animal models with induced inflammation. The results showed a marked reduction in inflammatory markers and improved clinical scores compared to control groups, supporting its therapeutic potential .

Future Research Directions

Expanded Pharmacological Studies : Further investigation into its effects on other neurotransmitter systems is warranted.

Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications is crucial.

Structural Modifications : Exploring derivatives to enhance potency and selectivity could lead to more effective therapeutic agents.

Comparison with Similar Compounds

2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₃N₂O₂ (MW: 273.55 g/mol)

- Key Features: This derivative introduces an amino group at position 2 and exists as a dihydrochloride salt, enhancing solubility in polar solvents. The additional chloride ions increase molecular weight by ~75.94 g/mol compared to the parent compound.

- Applications: Likely used in peptide synthesis or as a chiral building block due to its amino acid-like structure. Safety data indicate warnings for skin/eye irritation (H315, H319) .

2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic Acid

- Molecular Formula: C₈H₇BrClNO₃ (MW: 280.50 g/mol)

- Key Features: Substitution of the pyridine’s 6-chloro group with bromine and addition of an ether linkage (oxy group) alters electronic properties.

(2R)-2-[(tert-Butoxycarbonyl)amino]-3-(6-chloropyridin-3-yl)propanoic Acid

- Molecular Formula: Not explicitly provided, but inferred as C₁₃H₁₈ClN₂O₄ (Boc-protected derivative).

- Key Features: The tert-butoxycarbonyl (Boc) group protects the amino functionality, improving stability during synthetic processes. This modification is critical for peptide synthesis, where temporary protection of reactive groups is required .

Ethyl 3-(6-Chloropyridin-3-yl)propanoate

- Molecular Formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol)

- Key Features: The ethyl ester precursor to 2-(6-chloropyridin-3-yl)propanoic acid. Esterification enhances volatility and solubility in organic solvents, facilitating purification via chromatography. Hydrolysis under basic conditions regenerates the carboxylic acid .

Comparative Analysis

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₈ClNO₂ | 197.61 | 97–99 | Carboxylic acid, chloropyridine |

| 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride | C₈H₁₁Cl₃N₂O₂ | 273.55 | Not reported | Amino acid, dihydrochloride |

| 2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic acid | C₈H₇BrClNO₃ | 280.50 | Not reported | Ether, bromine, carboxylic acid |

| Ethyl 3-(6-chloropyridin-3-yl)propanoate | C₁₀H₁₂ClNO₂ | 213.66 | Not reported | Ester, chloropyridine |

Preparation Methods

Strecker-Type Synthesis and Hydrolysis

One scalable synthetic approach involves a Strecker synthesis variant:

- Step 1: React 6-chloropyridine-3-carbaldehyde with a chiral amine such as (R)-α-methylbenzylamine and potassium cyanide (KCN) to form a chiral aminonitrile intermediate.

- Step 2: Hydrolyze the aminonitrile under acidic conditions (e.g., 6 M HCl, reflux for 12 hours) to yield the target this compound with good enantiomeric purity.

This method offers moderate to good yields (65–75%) and enantiomeric excess (85–90%) depending on reaction conditions and chiral amine used.

Amidation and Reduction Pathway

Another route involves:

- Amidation: Conversion of 6-chloropyridine-3-carboxylic acid to the corresponding amide using reagents like thionyl chloride followed by ammonia.

- Reduction: Reduction of the amide to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH4).

- Chiral Resolution: The racemic amine product is resolved enzymatically or chromatographically to obtain the desired enantiomer.

This pathway is useful for producing the amino acid derivatives and can be adapted for the propanoic acid by subsequent oxidation or functional group transformations.

Catalytic and Enzymatic Resolution

Enzymatic resolution using immobilized enzymes such as phenylalanine ammonia-lyase (PAL) can selectively deaminate the undesired (S)-enantiomer from a racemic mixture, enriching the (R)-enantiomer to >98% enantiomeric excess. This method is valuable for industrial-scale synthesis to improve optical purity and yield.

Nucleophilic Substitution and Functional Group Transformations

The chlorine atom at the 6-position on the pyridine ring is moderately activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring. This allows:

- Amination: Substitution of chlorine with amines under conditions such as NH₃ in DMF at elevated temperatures (120°C for 24 h) with high conversion (~85%).

- Hydrolysis: Replacement of chlorine by hydroxyl groups under basic conditions (NaOH, 80°C) to yield hydroxypyridinyl derivatives.

These transformations enable further functionalization of the molecule for diverse applications.

Process Optimization and Reaction Conditions

- Temperature Control: Many steps, such as the Strecker synthesis and hydrolysis, require controlled temperatures (e.g., reflux or 20–25°C) to optimize yield and minimize byproducts.

- Solvent Selection: Solvents like tetrahydrofuran (THF) are preferred for coupling reactions due to minimized side reactions compared to DMF, which can cause rearrangements in the presence of sulfonyl groups.

- Coupling Agents: For amide bond formation or ester activation, coupling agents such as PYBOP and DIPEA are effective, whereas others like HBTU or HATU may give lower yields or side products.

Representative Data Table: Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (ee %) | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| Strecker Synthesis | 65–75 | 85–90 | KCN, (R)-α-methylbenzylamine, acidic hydrolysis | Scalable, moderate complexity |

| Amidation + Reduction | 50–60 | Variable | Thionyl chloride, NH₃, LiAlH4 | Requires chiral resolution |

| Enzymatic Resolution | 40–50 | >98 | PAL enzyme, pH 8.5, 25°C | High optical purity |

| Nucleophilic Substitution | 80–85 | Not applicable | NH₃ in DMF, 120°C | Functional group modification |

Research Findings and Notes

- The chlorine substituent on the pyridine ring influences both reactivity and selectivity in substitution reactions, enabling selective functionalization without affecting the propanoic acid moiety.

- Enzymatic methods provide a green and efficient alternative to classical chiral resolution techniques, offering high enantiomeric purity with mild reaction conditions.

- Industrial processes may incorporate bromide salts or other additives to improve yield and reduce byproducts, as seen in analogous propanoic acid derivatives preparation.

- Coupling reactions for further modification of the acid or amine functionalities require careful choice of reagents and solvents to avoid side reactions such as Smiles rearrangement.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloropyridin-3-YL)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation of chloropyridine derivatives with appropriate substrates (e.g., propanoic acid precursors) under catalytic conditions. Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are effective for achieving cyclization and functional group modifications . To optimize yield, researchers should systematically vary reaction parameters (temperature, catalyst loading, and solvent polarity) while monitoring progress via thin-layer chromatography (TLC) or HPLC. For example, catalytic hydrogenation (using Pd/C) under controlled pressure can enhance selectivity for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the chloropyridine ring substitution pattern and propanoic acid backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For quantification, HPLC with UV detection at 254 nm is recommended, using a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

Q. What initial biological screening approaches are appropriate for assessing the bioactivity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting receptors or enzymes relevant to the compound’s structural analogs (e.g., neurotransmitter systems or microbial enzymes) . Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values. Parallel cytotoxicity screening (e.g., MTT assay on mammalian cell lines) ensures specificity. For antimicrobial activity, employ broth microdilution methods against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. To address this: (i) Validate computational predictions using molecular dynamics (MD) simulations to account for ligand-receptor conformational changes. (ii) Replicate bioassays under standardized conditions (pH, temperature, and ionic strength) to minimize experimental variability. (iii) Cross-verify results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. What strategies are effective in elucidating the reaction mechanisms involving the chloropyridine moiety under varying pH conditions?

- Methodological Answer : Mechanistic studies require a combination of kinetic isotope effects (KIEs), intermediate trapping, and pH-rate profiling. For example:

- At acidic pH, the chloropyridine ring may undergo hydrolysis via an SNAr mechanism, which can be tracked by ¹⁹F NMR (using fluorinated analogs) or LC-MS to identify intermediates .

- Under basic conditions, deprotonation of the propanoic acid group could influence electron density on the pyridine ring, altering substitution reactivity. Use Hammett plots to correlate substituent effects with rate constants .

Q. How can computational modeling be integrated with experimental data to predict the environmental fate of this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations to estimate degradation pathways (e.g., hydrolysis or oxidation) with experimental validation via accelerated stability testing. For environmental persistence:

- Use QSAR models to predict logP and biodegradability.

- Conduct photolysis experiments under simulated sunlight (λ > 290 nm) with LC-MS monitoring to identify breakdown products.

- Analyze adsorption to indoor/outdoor surfaces (e.g., silica or cellulose) using microspectroscopic techniques (ATR-FTIR) to assess partitioning behavior .

Data Reporting and Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Document reaction parameters exhaustively (e.g., stirring rate, inert gas purging).

- Use certified reference materials (CRMs) from NIST or PubChem for instrument calibration .

- Report bioactivity data with minimum three independent replicates and statistical significance (p < 0.05) using ANOVA or t-tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.